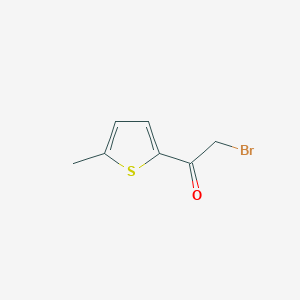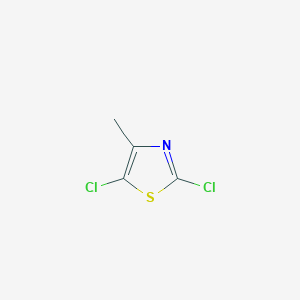
6-Morpholin-4-yl-4-(trifluoromethyl)-2-pyridylhydrazine
Vue d'ensemble
Description
“6-Morpholin-4-yl-4-(trifluoromethyl)-2-pyridylhydrazine” is a chemical compound. It is related to “Methyl (6-morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” which has a molecular formula of C13H15F3N2O3S and a molecular weight of 336.33 g/mol. It is also related to “(6-Morpholin-4’-yl-4-(trifluoromethyl)-pyridin-2-ylsulfanyl)acethydrazide” with a molecular formula of C12H15F3N4O2S .
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 6-Morpholin-4-yl-4-(trifluoromethyl)-2-pyridylhydrazine, focusing on six unique fields:
Pharmaceutical Research
6-Morpholin-4-yl-4-(trifluoromethyl)-2-pyridylhydrazine is extensively studied for its potential in drug discovery and development. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Researchers explore its efficacy in treating conditions such as cancer, inflammation, and infectious diseases .
Agricultural Chemistry
In agricultural chemistry, this compound is investigated for its potential as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests or weeds makes it a valuable candidate for developing environmentally friendly agricultural chemicals. Studies focus on its effectiveness, safety, and environmental impact.
Material Science
The unique properties of 6-Morpholin-4-yl-4-(trifluoromethyl)-2-pyridylhydrazine make it useful in material science. It is used in the synthesis of advanced materials, including polymers and nanomaterials. Researchers explore its role in enhancing the properties of these materials, such as improving their thermal stability, mechanical strength, and chemical resistance .
Propriétés
IUPAC Name |
[6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4O/c11-10(12,13)7-5-8(16-14)15-9(6-7)17-1-3-18-4-2-17/h5-6H,1-4,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKFKCSUNOAHBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=N2)NN)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192238 | |
| Record name | 4-[6-Hydrazinyl-4-(trifluoromethyl)-2-pyridinyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Morpholin-4-yl-4-(trifluoromethyl)-2-pyridylhydrazine | |
CAS RN |
1053657-92-3 | |
| Record name | 4-[6-Hydrazinyl-4-(trifluoromethyl)-2-pyridinyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053657-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[6-Hydrazinyl-4-(trifluoromethyl)-2-pyridinyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3208776.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B3208778.png)





![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid](/img/structure/B3208820.png)





![2-(3-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B3208862.png)